molecular formula C23H28N4O5S B11473100 1-{[4-(acetylamino)phenyl]sulfonyl}-N-[4-(morpholin-4-yl)phenyl]prolinamide

1-{[4-(acetylamino)phenyl]sulfonyl}-N-[4-(morpholin-4-yl)phenyl]prolinamide

Cat. No.: B11473100
M. Wt: 472.6 g/mol
InChI Key: FCZPGHDXQKHFKF-UHFFFAOYSA-N
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Description

1-{[4-(acetylamino)phenyl]sulfonyl}-N-[4-(morpholin-4-yl)phenyl]prolinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, and a morpholinyl group attached to a prolinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(acetylamino)phenyl]sulfonyl}-N-[4-(morpholin-4-yl)phenyl]prolinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acetylation of 4-aminophenylsulfonyl chloride, followed by coupling with 4-morpholinylphenylamine under controlled conditions. The final step involves the formation of the prolinamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(acetylamino)phenyl]sulfonyl}-N-[4-(morpholin-4-yl)phenyl]prolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-{[4-(acetylamino)phenyl]sulfonyl}-N-[4-(morpholin-4-yl)phenyl]prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The sulfonyl and morpholinyl groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(acetylamino)sulfonyl]phenyl}acetamide
  • 1-{[4-(acetylamino)phenyl]sulfonyl}piperidin-4-yl acetic acid
  • N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide

Uniqueness

1-{[4-(acetylamino)phenyl]sulfonyl}-N-[4-(morpholin-4-yl)phenyl]prolinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinyl group distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H28N4O5S

Molecular Weight

472.6 g/mol

IUPAC Name

1-(4-acetamidophenyl)sulfonyl-N-(4-morpholin-4-ylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H28N4O5S/c1-17(28)24-18-6-10-21(11-7-18)33(30,31)27-12-2-3-22(27)23(29)25-19-4-8-20(9-5-19)26-13-15-32-16-14-26/h4-11,22H,2-3,12-16H2,1H3,(H,24,28)(H,25,29)

InChI Key

FCZPGHDXQKHFKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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